molecular formula C19H18BrN3O2S B2801196 N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1396768-39-0

N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2801196
CAS No.: 1396768-39-0
M. Wt: 432.34
InChI Key: UKFVWXSXRMKYGB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a novel chemical entity designed for research purposes, combining a benzothiazole core with an azetidine carboxamide group. This structural motif is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the azetidine scaffold have been investigated as potent modulators of biological targets such as the GPR119 receptor, which is a promising target for metabolic disorders including type 2 diabetes and obesity . Concurrently, the benzothiazole nucleus is a privileged structure in pharmacology, with derivatives demonstrating a broad spectrum of bioactive properties, including anticancer, antibacterial, and antifungal activities . The specific integration of these moieties suggests potential for unique target engagement and mechanism of action. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a pharmacological probe to investigate new pathways in metabolic and inflammatory disease research . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-11-8-13(20)6-7-14(11)21-18(24)12-9-23(10-12)19-22-17-15(25-2)4-3-5-16(17)26-19/h3-8,12H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFVWXSXRMKYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
  • Benzothiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
  • Bromo and methoxy substituents : These functional groups enhance the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. A study highlighted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA431XInduces apoptosis
Similar Benzothiazole DerivativeA5492.5Inhibits proliferation
Another Benzothiazole CompoundH12991.8Induces cell cycle arrest

Note: Specific IC50 values for the target compound need further experimental determination.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
  • Receptor Interaction : It can bind to specific receptors on cancer cells, modulating signaling pathways that lead to apoptosis.
  • Cell Cycle Modulation : The compound has shown potential in disrupting normal cell cycle progression, leading to increased cell death.

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity : A recent investigation demonstrated that a related benzothiazole derivative significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 0.65 µM. The study utilized flow cytometry to confirm apoptosis induction.
    "The compound exhibited potent cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent" .
  • In Silico Studies : Molecular docking studies have revealed that the compound can effectively bind to target proteins involved in cancer progression, indicating a strong potential for therapeutic applications.

Comparison with Similar Compounds

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

Structural Similarities :

  • Both compounds share a benzothiazole-2-yl carboxamide backbone.
  • Chlorine (Cl) at the 6-position of benzothiazole in this compound vs. methoxy (OMe) at the 4-position in the target compound.

Key Differences :

  • The target compound uses an azetidine ring (4-membered), whereas this analog employs a piperidine ring (6-membered). Smaller ring systems like azetidine may influence conformational rigidity and binding affinity .
  • Substituents on the phenyl group: bromo and methyl groups in the target vs. acetyl and chlorine in the analog.

Potential Implications:

  • The azetidine ring in the target compound may enhance metabolic stability compared to piperidine due to reduced flexibility.
  • Bromine’s electron-withdrawing effect could alter electronic properties compared to chlorine.

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

Structural Similarities :

  • Benzothiazole-2-yl carboxamide core.
  • Both compounds feature nitrogen-containing heterocycles (azetidine vs. piperazine).

Key Differences :

  • Azetidine (4-membered) vs. piperazine (6-membered): Piperazine is more flexible and may enhance solubility due to its basic nitrogen.
  • Substituent on benzothiazole: Methoxy in the target vs.
  • The target compound’s phenyl group introduces bulkier hydrophobic substituents (Br, CH₃) compared to BZ-IV’s simpler acetamide side chain.

Functional Insights :

  • BZ-IV has demonstrated anticancer activity in preliminary studies, attributed to its benzothiazole-piperazine framework . The target compound’s azetidine and bromophenyl groups could modulate similar pathways but with distinct pharmacokinetic profiles.

4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Structural Similarities :

  • Shared 4-methoxybenzothiazole-2-yl group.
  • Both include carboxamide linkages.

Key Differences :

  • The target compound’s azetidine-3-carboxamide vs. a benzamide group in this analog.
  • Substituents: Bromophenyl in the target vs. diethylsulfamoylbenzene in the analog.

Physicochemical Properties :

  • The diethylsulfamoyl group in the analog may enhance water solubility due to its polar nature, whereas the bromophenyl group in the target compound likely increases hydrophobicity.

Q & A

Q. Challenges :

  • Low yields in azetidine coupling due to steric hindrance.
  • Purification difficulties caused by byproducts from incomplete cyclization.

Basic Research: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine’s deshielding effects on adjacent protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 460.3) .
  • X-ray Crystallography : Resolves 3D conformation using programs like SHELXL (e.g., confirming azetidine ring puckering and dihedral angles) .

Advanced Research: How can researchers design experiments to evaluate its biological activity?

Answer:

  • Antimicrobial Testing :
    • MIC Assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Time-kill Studies : Assess bactericidal kinetics at 2× MIC.
  • Anticancer Profiling :
    • Cell Viability Assays : Use MTT/WST-1 on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

Data Contradictions : Discrepancies in activity across cell lines may arise from differential membrane permeability or target expression.

Advanced Research: How do structural modifications impact its pharmacological profile?

Answer:
A structure-activity relationship (SAR) study could compare analogs:

ModificationBiological ImpactReference
Replacement of Br with ClReduced cytotoxicity in normal cells
Methoxy → Ethoxy substitutionEnhanced lipophilicity, improved bioavailability
Azetidine → Piperidine ringLoss of target selectivity

Methodology : Synthesize analogs, then test in parallel using standardized assays (e.g., enzyme inhibition, logP measurements).

Advanced Research: What computational strategies predict target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Key interactions include:
    • Benzothiazole π-stacking with aromatic residues.
    • Bromine forming halogen bonds .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

Validation : Correlate docking scores with experimental IC₅₀ values to refine models.

Advanced Research: How can solubility and formulation challenges be addressed?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve bioavailability (characterize via dynamic light scattering) .
  • pH-Sensitive Prodrugs : Introduce hydrolyzable groups (e.g., esters) for targeted release .

Analytical Methods : UV-Vis spectroscopy or HPLC (C18 column, acetonitrile/water gradient) to quantify solubility .

Advanced Research: How to resolve contradictions in biological activity data?

Answer:

  • Dose-Response Repetition : Conduct triplicate experiments with positive/negative controls.
  • Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., if activity drops in EGFR-knockout cells, target is validated) .
  • Metabolic Stability Tests : Incubate with liver microsomes to identify rapid degradation as a cause of false negatives .

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